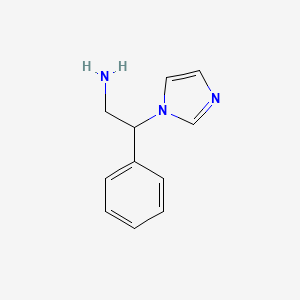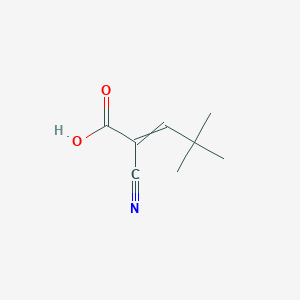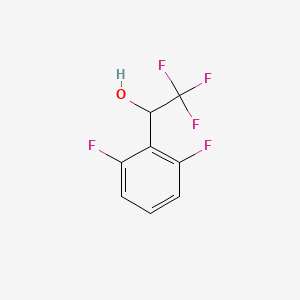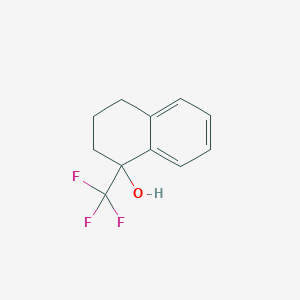
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound characterized by a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dimethylphenyl group
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized through the direct fluorination of 1-(2,3-dimethylphenyl)ethan-1-ol using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2,3-dimethylbenzene with a trifluoromethyl group, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone, 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Trifluoromethylated alkanes.
Substitution: Various halogenated and alkylated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Its molecular targets include enzymes and receptors involved in various metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethanone: The ketone form, which is more reactive and has distinct reactivity patterns compared to the alcohol form.
2,3-Dimethylbenzene: The parent aromatic compound without the fluorinated ethan-1-ol moiety, serving as a starting material for synthesis.
These compounds highlight the unique characteristics imparted by the trifluoromethyl group and the hydroxyl group in 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGLVQJRLKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














